molecular formula C10H10N2O3 B1390142 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid CAS No. 1210745-11-1

4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid

Cat. No.: B1390142
CAS No.: 1210745-11-1
M. Wt: 206.2 g/mol
InChI Key: WOPVBTDFLHYBGJ-UHFFFAOYSA-N
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Description

4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the

Biological Activity

4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid (CAS No. 1210745-11-1) is a compound belonging to the indazole family, which has garnered attention for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

Overview of Indazole Derivatives

Indazole derivatives are recognized for their broad spectrum of biological activities, including antiviral , anti-inflammatory , anticancer , antimicrobial , and antidiabetic properties. The structural framework of indazoles allows for interactions with various biological targets, making them significant in medicinal chemistry and pharmacology .

The biological activity of this compound is attributed to its ability to modulate several biochemical pathways:

  • Inhibition of Enzymatic Activities : This compound has shown the ability to inhibit key enzymes involved in inflammatory processes, such as human neutrophil elastase and matrix metalloproteinases (MMPs), which are critical in tissue remodeling and inflammation.
  • Antiproliferative Effects : Studies indicate that this indazole derivative exhibits significant antiproliferative activity against various cancer cell lines, including colon cancer (HCT116) and melanoma cells. The mechanism involves the inhibition of cell cycle progression and induction of apoptosis .

Antitumor Activity

Research has demonstrated that this compound exerts potent antitumor effects. For instance, it has been reported to inhibit tumor growth in animal models, showcasing its potential as a therapeutic agent in oncology.

Cell Line IC50 (µM) Effect
HCT116 (Colon)0.64Antiproliferative
Melanoma0.9Induction of apoptosis

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as TNF-alpha and prostaglandin E2 (PGE2). This activity is crucial for managing conditions characterized by chronic inflammation .

Antimicrobial Activity

In vitro studies have indicated that this compound possesses antimicrobial properties against various bacterial strains, suggesting its potential application in treating infectious diseases.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • In Vivo Studies : Animal models treated with this compound showed significant reductions in tumor size compared to controls. The compound's dosage was critical, with higher doses correlating with greater efficacy .
  • Cell Culture Experiments : In vitro assays demonstrated that the compound inhibited cell viability in a dose-dependent manner across multiple cancer cell lines. For example, treatment with concentrations above 0.5 µM led to a marked decrease in cell proliferation rates .
  • Mechanistic Insights : Molecular docking studies suggest that this compound interacts with specific protein targets involved in cell signaling pathways, thereby modulating their activity and influencing gene expression related to cell growth and apoptosis .

Properties

IUPAC Name

4-methoxy-1-methylindazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-12-6-4-3-5-7(15-2)8(6)9(11-12)10(13)14/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPVBTDFLHYBGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)OC)C(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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